molecular formula C13H15ClN2O2 B1597726 (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049728-28-0

(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1597726
M. Wt: 266.72 g/mol
InChI Key: CZWUBEORFJKGPW-BTQNPOSSSA-N
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Description

(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, commonly known as CBP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in drug development. CBP is a chiral molecule that has two enantiomers, (R)-CBP and (S)-CBP. In

Scientific Research Applications

Synthesis of Optically Pure Compounds

Optically pure compounds are crucial in the pharmaceutical industry due to their specific biological activities. The synthesis of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine derivatives showcases the application of stereocontrolled synthetic methods. These compounds are prepared through a reaction that involves nucleophilic addition followed by intramolecular elimination, demonstrating the utility of (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride in synthesizing chiral molecules with high stereoselectivity (Ruano, Alemán, & Cid, 2006).

Development of Novel Polymeric Materials

The synthesis of new polymeric materials with enhanced thermal resistance and unique properties is another application area. Novel heat-resistant poly(amide-imide)s have been developed using dicarboxylic acid derivatives derived from reactions involving compounds like (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride. These polymers demonstrate excellent thermal stability, solubility, and inherent viscosities, indicating their potential for high-performance applications (Hajibeygi, Faghihi, & Shabanian, 2011).

Catalysis and Synthesis of Coordination Compounds

In catalysis, (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride derivatives have been explored for their potential to act as ligands in metal complexes that are active in various catalytic processes, including hydrogenation and carbon-carbon bond formation reactions. These complexes exhibit unique reactivity patterns that are beneficial for the synthesis of various organic compounds, demonstrating the role of these derivatives in facilitating diverse chemical transformations (Ghosh & Bharadwaj, 2004).

properties

IUPAC Name

(2R)-2-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2.ClH/c14-9-11-4-2-10(3-5-11)8-13(12(16)17)6-1-7-15-13;/h2-5,15H,1,6-8H2,(H,16,17);1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUBEORFJKGPW-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375985
Record name (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049728-28-0
Record name (R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

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